N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396865-18-1
VCID: VC11880688
InChI: InChI=1S/C12H11N5O3/c18-10(8-5-13-3-4-14-8)17-12-16-9(6-20-12)11(19)15-7-1-2-7/h3-7H,1-2H2,(H,15,19)(H,16,17,18)
SMILES: C1CC1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Molecular Formula: C12H11N5O3
Molecular Weight: 273.25 g/mol

N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide

CAS No.: 1396865-18-1

Cat. No.: VC11880688

Molecular Formula: C12H11N5O3

Molecular Weight: 273.25 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide - 1396865-18-1

Specification

CAS No. 1396865-18-1
Molecular Formula C12H11N5O3
Molecular Weight 273.25 g/mol
IUPAC Name N-cyclopropyl-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Standard InChI InChI=1S/C12H11N5O3/c18-10(8-5-13-3-4-14-8)17-12-16-9(6-20-12)11(19)15-7-1-2-7/h3-7H,1-2H2,(H,15,19)(H,16,17,18)
Standard InChI Key KNEHHGQGTYUIFL-UHFFFAOYSA-N
SMILES C1CC1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Canonical SMILES C1CC1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3

Introduction

Structural Analysis

The compound consists of a pyrazine ring linked to an oxazole ring, which is further modified with a cyclopropylcarbamoyl group. This structure suggests potential applications in medicinal chemistry, where such heterocyclic compounds are often explored for their pharmacological properties.

ComponentDescription
Pyrazine RingA six-membered aromatic ring with two nitrogen atoms.
Oxazole RingA five-membered heterocyclic ring containing oxygen and nitrogen.
Cyclopropylcarbamoyl GroupA functional group consisting of a cyclopropane ring linked to a carbamoyl group.

Biological Activities and Potential Applications

Heterocyclic compounds like N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide are frequently investigated for their biological activities, including potential roles as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for diverse interactions with biological targets, which can be tailored through structural modifications.

Potential Biological TargetsPossible Applications
Enzyme InhibitorsCancer, Inflammatory Diseases
Receptor ModulatorsNeurological Disorders, Cardiovascular Diseases

Research Findings and Future Directions

Given the lack of specific data on N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide, research in this area would focus on synthesizing the compound and evaluating its biological properties. This could involve in vitro assays to assess enzyme inhibition or receptor binding, followed by in vivo studies to determine efficacy and safety.

Future research directions might include:

  • Synthetic Optimization: Developing efficient synthesis routes to improve yield and purity.

  • Biological Screening: Evaluating the compound against a range of biological targets to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or pharmacokinetic properties.

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